
Piperidine, 1-(2-((2,3,4-trimethoxyphenyl)sulfonyl)ethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperidine, 1-(2-((2,3,4-trimethoxyphenyl)sulfonyl)ethyl)- is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly used as a reagent in the synthesis of various organic compounds due to its unique chemical properties. In
Mecanismo De Acción
The mechanism of action of piperidine, 1-(2-((2,3,4-trimethoxyphenyl)sulfonyl)ethyl)- is not well understood. However, it is believed to act as a nucleophile in various chemical reactions due to the presence of the sulfonyl group. This compound has also been shown to exhibit inhibitory effects on certain enzymes, including acetylcholinesterase and carbonic anhydrase.
Biochemical and Physiological Effects
Piperidine, 1-(2-((2,3,4-trimethoxyphenyl)sulfonyl)ethyl)- has been shown to exhibit a range of biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases. This compound has also been shown to exhibit antitumor and antiviral activities, making it a promising candidate for the development of new cancer and antiviral drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using piperidine, 1-(2-((2,3,4-trimethoxyphenyl)sulfonyl)ethyl)- in lab experiments is its high yield of synthesis. This compound is also relatively stable and can be stored for extended periods without significant degradation. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of piperidine, 1-(2-((2,3,4-trimethoxyphenyl)sulfonyl)ethyl)-. One potential direction is the development of new synthetic methods for this compound, which may improve its yield and reduce its toxicity. Another potential direction is the study of its potential applications in the treatment of various diseases, including cancer and viral infections. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential interactions with other compounds.
Conclusion
In conclusion, piperidine, 1-(2-((2,3,4-trimethoxyphenyl)sulfonyl)ethyl)- is a chemical compound with potential applications in scientific research. It is commonly used as a reagent in the synthesis of various organic compounds and has been shown to exhibit a range of biochemical and physiological effects. While there are limitations to its use in lab experiments, there are several future directions for the study of this compound, including the development of new synthetic methods and the study of its potential applications in the treatment of various diseases.
Métodos De Síntesis
Piperidine, 1-(2-((2,3,4-trimethoxyphenyl)sulfonyl)ethyl)- can be synthesized using a variety of methods. One of the most common methods involves the reaction of 1-(2-bromoethyl)-2,3,4-trimethoxybenzene with piperidine in the presence of a base such as sodium hydride. This reaction produces piperidine, 1-(2-((2,3,4-trimethoxyphenyl)sulfonyl)ethyl)- in high yields.
Aplicaciones Científicas De Investigación
Piperidine, 1-(2-((2,3,4-trimethoxyphenyl)sulfonyl)ethyl)- has been extensively studied for its potential applications in scientific research. This compound is commonly used as a reagent in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. It has also been used as a building block in the synthesis of several natural products and biologically active compounds.
Propiedades
Número CAS |
103595-58-0 |
|---|---|
Nombre del producto |
Piperidine, 1-(2-((2,3,4-trimethoxyphenyl)sulfonyl)ethyl)- |
Fórmula molecular |
C16H25NO5S |
Peso molecular |
343.4 g/mol |
Nombre IUPAC |
1-[2-(2,3,4-trimethoxyphenyl)sulfonylethyl]piperidine |
InChI |
InChI=1S/C16H25NO5S/c1-20-13-7-8-14(16(22-3)15(13)21-2)23(18,19)12-11-17-9-5-4-6-10-17/h7-8H,4-6,9-12H2,1-3H3 |
Clave InChI |
YWRSIBHGMIKOQM-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C=C1)S(=O)(=O)CCN2CCCCC2)OC)OC |
SMILES canónico |
COC1=C(C(=C(C=C1)S(=O)(=O)CCN2CCCCC2)OC)OC |
Otros números CAS |
103595-58-0 |
Sinónimos |
1-(2-((2,3,4-Trimethoxyphenyl)sulfonyl)ethyl)piperidine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Chloro-6,6-dimethylspiro[2.3]hexan-4-one](/img/structure/B10728.png)
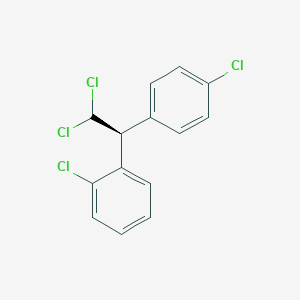

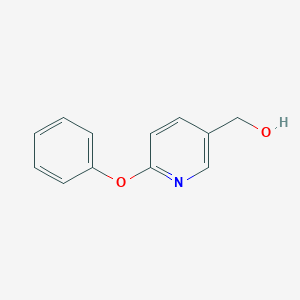
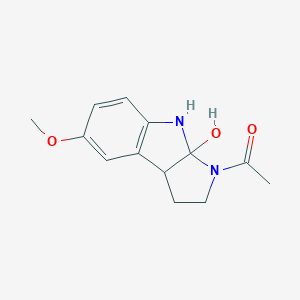
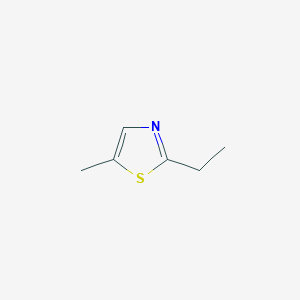
![2-[[(2S)-2-(hexadecanoylamino)-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoyl]amino]ethyl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B10740.png)
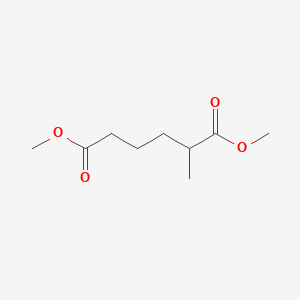
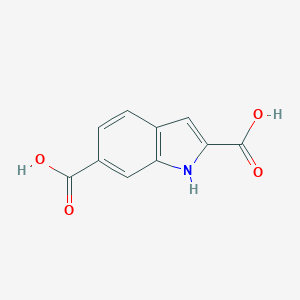
![Sodium 4-{[(2,4-diaminopteridin-6-yl)methyl]amino}benzoate](/img/structure/B10747.png)

![(2-methyl-1H-benzo[d]imidazol-5-yl)methanol](/img/structure/B10752.png)
